3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Description

Properties

IUPAC Name |

3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-8(12)7(4-11)6(2)9(5)10/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNLQPJNVDGFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391566 | |

| Record name | 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81322-67-0 | |

| Record name | 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81322-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde (CAS No. 81322-67-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a substituted aromatic aldehyde with potential applications in synthetic chemistry and drug discovery. This document consolidates essential information regarding its chemical identity, properties, synthesis, spectroscopic characterization, and safety protocols. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals working with this compound.

Chemical Identity and Properties

This compound is a polysubstituted benzaldehyde derivative. The strategic placement of a chloro, a hydroxyl, and two methyl groups on the benzene ring imparts specific chemical reactivity and physical properties to the molecule. Its unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecular architectures.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 81322-67-0 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 184.62 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde, 3-Chloro-2,4-dimethyl-6-hydroxybenzaldehyde | [4] |

| Appearance | Solid (predicted) | |

| Melting Point | 89-90 °C (predicted) | |

| Boiling Point | 272.5±35.0 °C (predicted) | |

| Density | 1.281±0.06 g/cm³ (predicted) |

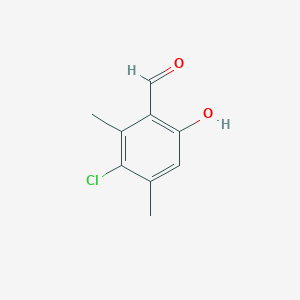

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Reactivity

The reactivity of this molecule is governed by its functional groups: the aldehyde, the hydroxyl group, and the activated aromatic ring.

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., aldol, Knoevenagel) and the formation of imines and other C-N bonds.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated. Its presence, ortho to a methyl group and meta to the aldehyde, influences the electronic properties of the ring.

-

Aromatic Ring: The aromatic ring is activated by the hydroxyl and methyl groups and can be susceptible to further electrophilic aromatic substitution, although the existing substitution pattern will direct incoming electrophiles to the remaining unsubstituted position.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Data | Source |

| ¹H-NMR | Predicted shifts would show a singlet for the aromatic proton, two singlets for the methyl groups, a singlet for the aldehyde proton, and a broad singlet for the hydroxyl proton. | General Chemical Knowledge |

| ¹³C-NMR | Predicted shifts would include signals for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the aldehyde. | General Chemical Knowledge |

| IR Spectroscopy | Expected characteristic peaks would include a broad O-H stretch (around 3200-3600 cm⁻¹), a C=O stretch for the aldehyde (around 1650-1700 cm⁻¹), and C-H stretches for the aromatic and methyl groups. | General Chemical Knowledge |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 184, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity). | [5] |

Potential Applications in Research and Development

Substituted benzaldehydes are pivotal building blocks in organic synthesis, particularly in the pharmaceutical and material science sectors. While specific applications for this compound are not extensively documented in the available literature, its structural motifs suggest several potential areas of utility:

-

Medicinal Chemistry: The substituted phenol moiety is a common feature in many biologically active compounds. This molecule could serve as a precursor for the synthesis of novel compounds with potential antimicrobial, antioxidant, or enzyme inhibitory activities. The presence of the chlorine atom can enhance lipophilicity and potentially improve the pharmacological profile of derivative compounds.

-

Organic Synthesis: As a functionalized aldehyde, it can be a key intermediate in the construction of more complex molecules, such as heterocyclic compounds, polymers, and other fine chemicals. The combination of the aldehyde and hydroxyl groups allows for sequential or one-pot reactions to build molecular complexity.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Skin Sensitization | May cause an allergic skin reaction |

| Specific target organ toxicity — Single exposure | May cause respiratory irritation |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. Its well-defined structure and multiple functional groups offer a versatile platform for the development of new molecules in various fields of chemical research. This guide provides a foundational understanding of its properties and handling, serving as a valuable resource for scientists and researchers. Further investigation into its synthesis and applications is warranted to fully explore its potential.

References

An In-depth Technical Guide to 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. This document details the compound's chemical identity, offers a plausible synthetic pathway based on established organic chemistry principles, outlines methods for its structural characterization, and explores its potential utility in drug discovery and as a chemical intermediate. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and pharmacology.

Introduction

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). Their inherent reactivity, stemming from the electrophilic carbonyl group and the electronically diverse nature of the substituted benzene ring, makes them indispensable in modern drug discovery and development. This compound (Figure 1) is a unique member of this class, featuring a chlorine atom, a hydroxyl group, and two methyl groups on the benzaldehyde scaffold. This distinct substitution pattern is anticipated to confer specific chemical and biological properties, making it a molecule of interest for further investigation.

Figure 1. Chemical Structure of this compound

An In-depth Technical Guide to 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde: Synthesis, Structure, and Scientific Applications

This technical guide provides a comprehensive overview of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a substituted phenolic aldehyde of interest to researchers and professionals in drug discovery and organic synthesis. This document delves into the molecule's structure, proposes a robust synthetic pathway, offers a detailed spectroscopic analysis, and discusses its potential applications.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1] Their utility stems from the reactivity of the aldehyde functional group, which can participate in a variety of chemical transformations, and the influence of the substituents on the benzene ring, which can modulate the molecule's physical, chemical, and biological properties.[2][3] The specific substitution pattern of this compound, featuring a chlorine atom, a hydroxyl group, and two methyl groups, presents a unique combination of electronic and steric features that make it a valuable synthon for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with five different groups. Understanding the interplay of these substituents is key to predicting its reactivity and behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [4] |

| Molecular Weight | 184.62 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | Cc1cc(c(c(c1Cl)C)C=O)O | [4] |

| InChI | InChI=1S/C9H9ClO2/c1-5-3-8(12)7(4-11)6(2)9(5)10/h3-4,12H,1-2H3 | [4] |

The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The two methyl groups are also activating, further enhancing the electron density of the ring. The chlorine atom, while deactivating due to its electronegativity, is an ortho, para-director. The aldehyde group is a deactivating group. The combination of these substituents makes the regioselectivity of further reactions on the aromatic ring a subject of careful consideration.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available 2,4-dimethylphenol. This pathway involves an initial chlorination followed by a regioselective formylation.

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Chlorination of 2,4-Dimethylphenol

The first step is the selective chlorination of 2,4-dimethylphenol. The hydroxyl and methyl groups are ortho, para-directing. To achieve chlorination at the 3-position (ortho to the hydroxyl group and meta to both methyl groups), a careful choice of chlorinating agent and reaction conditions is necessary. Direct chlorination with chlorine gas can lead to a mixture of products.[5] A more controlled approach would be the use of sulfuryl chloride (SO₂Cl₂), which is known to be an effective chlorinating agent for phenols.

Experimental Protocol: Chlorination of 2,4-Dimethylphenol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl) is charged with 2,4-dimethylphenol (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: The flask is cooled in an ice bath to 0 °C. Sulfuryl chloride (1.0-1.1 eq) dissolved in the same solvent is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 3-chloro-2,4-dimethylphenol, can be purified by column chromatography on silica gel or by recrystallization.

Safety Precautions: 2,4-Dimethylphenol is toxic and corrosive.[4][6] Sulfuryl chloride is highly corrosive, reacts violently with water, and is fatal if inhaled.[7][8][9][10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step 2: Ortho-Formylation of 3-Chloro-2,4-dimethylphenol

The second step involves the introduction of an aldehyde group at the 6-position, which is ortho to the hydroxyl group. Several classical methods for the formylation of phenols exist, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[5][11][12][13] However, for high regioselectivity and milder reaction conditions, the magnesium-mediated ortho-formylation using paraformaldehyde is a superior choice.[14][15][16][17] This method has been shown to be highly effective for the exclusive ortho-formylation of a wide range of phenols.[15]

Experimental Protocol: Ortho-Formylation

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) or acetonitrile is added, followed by the dropwise addition of triethylamine (2.0 eq). The mixture is stirred for 10 minutes. 3-Chloro-2,4-dimethylphenol (1.0 eq) is then added.

-

Reaction Progression: The reaction mixture is heated to reflux (typically 65-80 °C) for 2-4 hours. The reaction progress is monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction is quenched by the addition of 1 M hydrochloric acid. The mixture is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel.

Safety Precautions: Paraformaldehyde is flammable, harmful if swallowed or inhaled, and a suspected carcinogen.[18][19][20][21][22] Triethylamine is flammable and corrosive. Handle all chemicals in a fume hood with appropriate PPE.

Spectroscopic Analysis (Predicted)

As no specific experimental spectra for this compound are readily available in the literature, the following analysis is based on established principles of NMR, IR, and mass spectrometry for similarly substituted aromatic compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key structural information.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | 1H | The aldehyde proton is highly deshielded and appears as a characteristic singlet.[3] |

| Phenolic (-OH) | 5.0 - 6.0 (broad) | Singlet | 1H | The chemical shift of the phenolic proton can vary and is often broad; it is exchangeable with D₂O. |

| Aromatic (Ar-H) | 6.8 - 7.5 | Singlet | 1H | The single aromatic proton will appear as a singlet in the aromatic region. |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | 3H | The two methyl groups are in different chemical environments and are expected to appear as two distinct singlets. |

| Methyl (-CH₃) | 2.1 - 2.4 | Singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (-CHO) | 190 - 195 | The carbonyl carbon of the aldehyde is significantly deshielded.[23][24][25] |

| C-OH | 155 - 160 | The carbon attached to the hydroxyl group is deshielded. |

| C-Cl | 125 - 130 | The carbon bearing the chlorine atom will be influenced by its electronegativity. |

| Quaternary Aromatic Carbons | 120 - 140 | The remaining quaternary carbons in the aromatic ring. |

| Aromatic C-H | 115 - 130 | The single methine carbon in the aromatic ring. |

| Methyl (-CH₃) | 15 - 25 | The two methyl carbons will appear in the aliphatic region as distinct signals. |

IR Spectroscopy

The infrared spectrum will display characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH |

| 2850 - 3000 | C-H stretch | Aromatic and methyl C-H |

| 2700 - 2850 | C-H stretch | Aldehydic C-H |

| 1650 - 1680 (strong) | C=O stretch | Aldehydic C=O[26] |

| 1550 - 1600 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch | Phenolic C-O |

| 750 - 850 | C-Cl stretch | Aryl chloride |

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 184, with an M+2 peak at m/z 186 with approximately one-third the intensity, characteristic of the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways for halogenated phenols include the loss of a chlorine radical (M-Cl) and the loss of a formyl radical (M-CHO).[27][28] Other fragments corresponding to the loss of methyl groups or carbon monoxide may also be observed.[2][29]

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Phenolic aldehydes are known to exhibit a range of activities, including antioxidant, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability.

This compound serves as a valuable starting material for the synthesis of more complex molecules, such as:

-

Schiff bases: The aldehyde functionality can be readily condensed with primary amines to form Schiff bases, which are known to possess a wide spectrum of biological activities.

-

Chalcones: Aldol condensation with acetophenones can yield chalcones, a class of compounds with significant therapeutic potential.

-

Heterocyclic compounds: The molecule can be used as a precursor for the synthesis of various oxygen and nitrogen-containing heterocyclic systems, which are common scaffolds in medicinal chemistry.

The unique substitution pattern of this compound makes it an attractive building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a substituted phenolic aldehyde with significant potential as a synthetic intermediate. This guide has outlined its key physicochemical properties, proposed a logical and efficient two-step synthesis from readily available starting materials, and provided a detailed predictive analysis of its spectroscopic characteristics. The detailed experimental protocols and safety considerations offer a practical framework for its laboratory preparation. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]

- 2. Mass spectrometric detection of the Gibbs reaction for phenol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. scholarworks.uni.edu [scholarworks.uni.edu]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chemistry.mdma.ch [chemistry.mdma.ch]

- 17. sciencemadness.org [sciencemadness.org]

- 18. carlroth.com [carlroth.com]

- 19. policies.unc.edu [policies.unc.edu]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. kishida.co.jp [kishida.co.jp]

- 22. echemi.com [echemi.com]

- 23. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. researchgate.net [researchgate.net]

- 27. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 28. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a valuable substituted salicylaldehyde derivative with applications in the synthesis of pharmaceuticals and other biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and expert insights into process optimization. We will primarily focus on the formylation of 2-chloro-3,5-dimethylphenol, evaluating the Vilsmeier-Haack and Duff reactions as principal synthetic routes.

Introduction and Strategic Overview

The synthesis of substituted salicylaldehydes is a cornerstone of modern organic chemistry, providing key intermediates for a wide array of complex molecules.[1] The target molecule, this compound, possesses a specific substitution pattern that requires careful consideration of regioselectivity in the formylation step. The primary synthetic challenge lies in the introduction of a formyl group onto the aromatic ring of the precursor, 2-chloro-3,5-dimethylphenol, at the position ortho to the hydroxyl group. This guide will explore established formylation methodologies, providing a comparative analysis to enable researchers to select the most suitable approach for their specific needs.

Retrosynthetic Analysis and Starting Material Selection

A logical retrosynthetic disconnection of this compound points to 2-chloro-3,5-dimethylphenol as the ideal starting material. This precursor contains the requisite chloro and dimethyl substitutions, simplifying the synthesis to a single formylation step.

Caption: Retrosynthetic analysis of the target molecule.

Key Synthesis Pathways: A Comparative Analysis

The introduction of a formyl group onto a phenol ring can be achieved through several named reactions. For the synthesis of this compound, the Vilsmeier-Haack and Duff reactions are particularly relevant.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including phenols.[2] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]

Mechanism and Rationale:

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich phenol then attacks this electrophile, leading to the formation of an iminium intermediate. Subsequent hydrolysis yields the desired aldehyde. The reaction conditions are generally mild, but can be sensitive to the specific substrate and reagents used.[3]

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Advantages:

Disadvantages:

-

The reaction can be sluggish for some substrates.[5]

-

Regioselectivity can be an issue with certain substitution patterns, potentially leading to a mixture of ortho and para isomers.[6]

Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glacial acetic acid or trifluoroacetic acid.[7][8]

Mechanism and Rationale:

The reaction mechanism involves the generation of an iminium ion electrophile from the protonated HMTA.[8] The phenol then undergoes electrophilic aromatic substitution, preferentially at the ortho position due to stabilization of the intermediate by the hydroxyl group.[7] An intramolecular redox reaction followed by hydrolysis yields the final aldehyde product.[8]

Caption: Simplified workflow of the Duff reaction.

Advantages:

-

Good regioselectivity for ortho-formylation of phenols.[8]

-

The use of readily available and relatively inexpensive reagents.

Disadvantages:

-

The reaction often requires heating to elevated temperatures.[7]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Protocol 1: Vilsmeier-Haack Formylation

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 2-Chloro-3,5-dimethylphenol | ≥98% | LGC Standards[10] |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Phosphoryl chloride (POCl₃) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Saturated sodium bicarbonate solution | ACS Grade | VWR |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | VWR |

| Hydrochloric acid (HCl) | Concentrated (37%) | VWR |

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Reaction with Phenol: Dissolve 2-chloro-3,5-dimethylphenol (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the phenol solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Duff Reaction

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 2-Chloro-3,5-dimethylphenol | ≥98% | LGC Standards[10] |

| Hexamethylenetetramine (HMTA) | ≥99% | Sigma-Aldrich |

| Glacial acetic acid | ACS Grade | Fisher Scientific |

| Hydrochloric acid (HCl) | Concentrated (37%) | VWR |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3,5-dimethylphenol (1 equivalent) and hexamethylenetetramine (1.5 equivalents) to glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Hydrolysis and Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid. Stir the mixture for 1 hour to hydrolyze the intermediate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Characterization Data

The final product, this compound, can be characterized by its physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂[11] |

| Molecular Weight | 184.62 g/mol [12] |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | This compound[13] |

Safety Considerations

-

Phosphoryl chloride and thionyl chloride are corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood.

-

Chloroform is a suspected carcinogen and should be handled with appropriate personal protective equipment.[14]

-

Concentrated acids and bases are corrosive. Wear appropriate gloves and eye protection.

-

The Reimer-Tiemann reaction , another formylation method, can be highly exothermic and may not be suitable for all substrates.[15]

Conclusion

The synthesis of this compound can be effectively achieved through the formylation of 2-chloro-3,5-dimethylphenol. Both the Vilsmeier-Haack and Duff reactions offer viable pathways, with the choice depending on the desired scale, available equipment, and tolerance for specific reagents. Careful optimization of reaction conditions and purification methods is crucial for obtaining a high yield and purity of the final product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

- 1. WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. ajrconline.org [ajrconline.org]

- 5. jocpr.com [jocpr.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. grokipedia.com [grokipedia.com]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-Chloro-3,5-dimethylphenol | LGC Standards [lgcstandards.com]

- 11. This compound | C9H9ClO2 | CID 3335082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C9H9ClO2) [pubchemlite.lcsb.uni.lu]

- 13. pschemicals.com [pschemicals.com]

- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 15. lscollege.ac.in [lscollege.ac.in]

Spectroscopic and Structural Elucidation of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a detailed interpretation of the expected ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers in synthetic chemistry and drug discovery, enabling the identification, characterization, and quality control of this compound. Furthermore, it outlines standardized experimental protocols for the acquisition of the spectroscopic data discussed.

Introduction

This compound, with the molecular formula C₉H₉ClO₂, is a substituted aromatic aldehyde.[1] Its multifaceted structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and chloro and methyl substituents on the benzene ring, makes it a molecule of significant interest in the synthesis of complex organic scaffolds and as a potential intermediate in the development of novel pharmaceutical agents. The precise arrangement of these functional groups dictates the molecule's steric and electronic properties, which in turn govern its reactivity and biological activity.

An unambiguous structural confirmation is paramount for any downstream application. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a robust framework for its identification and further investigation.

Molecular Structure and Predicted Spectroscopic Overview

The structural framework of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent NMR analysis.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. Based on the structure of this compound and analysis of related compounds, the following proton signals are predicted.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~11.0 - 12.0 | Singlet | 1H | Ar-OH | The phenolic proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding with the adjacent aldehyde oxygen. Its chemical shift can be concentration and solvent dependent. |

| ~9.8 - 10.2 | Singlet | 1H | CH O | The aldehyde proton is characteristically found in this downfield region and appears as a singlet as it has no adjacent protons. For comparison, the aldehyde proton in 2,4-dimethylbenzaldehyde appears at ~10.17 ppm.[2] |

| ~6.5 - 7.0 | Singlet | 1H | Ar-H (H5) | This aromatic proton is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing chloro and aldehyde groups. |

| ~2.4 - 2.6 | Singlet | 3H | Ar-CH₃ (at C4) | The methyl group at C4 is expected to be a singlet. In 2,4-dimethylbenzaldehyde, the methyl protons appear at ~2.35 and ~2.60 ppm.[2] |

| ~2.2 - 2.4 | Singlet | 3H | Ar-CH₃ (at C2) | The methyl group at C2 is also a singlet. Its chemical shift will be slightly different from the C4-methyl due to the different neighboring substituents. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are detailed below.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~190 - 195 | C HO | The carbonyl carbon of the aldehyde is characteristically found in this highly deshielded region. |

| ~155 - 160 | C -OH (C6) | The aromatic carbon attached to the hydroxyl group is expected to be significantly downfield. |

| ~135 - 140 | C -Cl (C3) | The carbon atom bonded to the electronegative chlorine atom will be deshielded. |

| ~130 - 135 | C -CH₃ (C2) | Aromatic carbon attached to a methyl group. |

| ~125 - 130 | C -CH₃ (C4) | Aromatic carbon attached to a methyl group. |

| ~120 - 125 | C -CHO (C1) | The aromatic carbon to which the aldehyde group is attached. |

| ~115 - 120 | C -H (C5) | The protonated aromatic carbon. |

| ~15 - 25 | Ar-C H₃ | The methyl carbons will appear in the upfield region of the spectrum. The two methyl groups may have slightly different chemical shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Comments |

| 3200 - 3500 (broad) | O-H stretch | Phenolic -OH | The broadness of this peak is due to hydrogen bonding. |

| 2880 - 2980 | C-H stretch | Methyl (-CH₃) | Characteristic C-H stretching vibrations of the methyl groups. |

| 2700 - 2850 | C-H stretch | Aldehyde (-CHO) | A characteristic pair of weak to medium bands for the aldehyde C-H stretch. |

| 1650 - 1680 | C=O stretch | Aldehyde (C=O) | The carbonyl stretch is a strong, sharp absorption. Its position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding. |

| 1550 - 1600 | C=C stretch | Aromatic Ring | Stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

| 1100 - 1250 | C-O stretch | Phenolic C-O | Stretching vibration of the carbon-oxygen single bond of the phenol. |

| 750 - 850 | C-Cl stretch | Aryl-Cl | The carbon-chlorine stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometric Data:

-

Molecular Ion (M⁺): The predicted monoisotopic mass is 184.02911 Da.[1] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z 184, with an isotopic peak at m/z 186 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

-

Key Fragmentation Patterns:

-

Loss of a hydrogen radical (-H) from the aldehyde to give a stable acylium ion at m/z 183.

-

Loss of the formyl radical (-CHO) to give a fragment at m/z 155.

-

Loss of a methyl radical (-CH₃) to give a fragment at m/z 169.

-

Cleavage of the C-Cl bond, though less common, could lead to a fragment at m/z 149.

-

The predicted collision cross-section data for various adducts are also available and can be used for identification in ion mobility-mass spectrometry.[1] For example, the predicted CCS for the [M+H]⁺ ion is 132.5 Ų.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Figure 2: General workflow for NMR data acquisition.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, data is collected over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition (ESI-MS):

-

Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire data in both positive and negative ion modes to observe different adducts.

-

-

Acquisition (GC-MS):

-

Inject the sample solution into a gas chromatograph (GC) coupled to a mass spectrometer.

-

The compound will be separated from the solvent and other impurities before entering the ion source (typically electron ionization, EI).

-

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging data from structurally related molecules, a comprehensive spectroscopic profile has been constructed to aid in the identification and characterization of this compound. The inclusion of standardized experimental protocols offers a practical framework for researchers to obtain and interpret their own data. This guide serves as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, facilitating the confident use of this important chemical entity.

References

Physical and chemical properties of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde. As a substituted phenolic aldehyde, this compound holds potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public literature, this guide combines established chemical principles with data from closely related analogues to present a robust profile of the molecule. It includes predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR), a detailed, plausible synthesis protocol, an analysis of its chemical reactivity, and a discussion of its potential applications in drug development. Safety and handling precautions based on analogous compounds are also provided to ensure its safe use in a research setting.

Introduction

Substituted benzaldehydes are a cornerstone in organic synthesis, serving as pivotal intermediates in the creation of a wide array of pharmaceuticals, agrochemicals, and other functional materials.[1][2] Their utility stems from the reactivity of the aldehyde functional group, which can be finely tuned by the electronic and steric effects of substituents on the aromatic ring. This compound is a unique scaffold that combines several key functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and a chlorinated and methylated aromatic ring. This combination of features suggests its potential as a valuable intermediate for generating molecular diversity in drug discovery programs, particularly in the development of enzyme inhibitors and other biologically active molecules.[3][4]

This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound, addressing the current gap in available experimental data.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The following sections detail the known and predicted properties of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 81322-67-0 | [5] |

| Molecular Formula | C₉H₉ClO₂ | [5] |

| Molecular Weight | 184.62 g/mol | [5] |

| Predicted XlogP | 2.9 | [5] |

| Monoisotopic Mass | 184.02911 Da | [5] |

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted based on established principles of NMR and IR spectroscopy for the functional groups present in the molecule.

The predicted ¹H NMR spectrum (in CDCl₃) would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~6.8 | Singlet | 1H | Aromatic proton |

| ~5.5 - 6.5 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| ~2.4 | Singlet | 3H | Methyl proton (-CH₃) |

| ~2.2 | Singlet | 3H | Methyl proton (-CH₃) |

The predicted ¹³C NMR spectrum (in CDCl₃) would likely show the following key resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | Aldehyde carbonyl carbon (C=O) |

| ~155 | Aromatic carbon attached to -OH |

| ~140 | Aromatic carbon attached to -Cl |

| ~138 | Aromatic carbon attached to -CH₃ |

| ~130 | Aromatic carbon |

| ~125 | Aromatic carbon |

| ~120 | Aromatic carbon attached to -CHO |

| ~20 | Methyl carbon (-CH₃) |

| ~15 | Methyl carbon (-CH₃) |

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 2920 - 2850 | C-H stretch | Methyl |

| 2830 - 2695 | C-H stretch | Aldehyde |

| 1680 - 1660 | C=O stretch | Aromatic aldehyde |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 800 - 600 | C-Cl stretch | Aryl chloride |

Synthesis and Reactivity

Proposed Synthesis

The proposed synthetic workflow is as follows:

Caption: Proposed synthesis of this compound.

The following is a representative protocol adapted from established methods for the ortho-formylation of phenols.[10]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (2.0 equivalents).

-

Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by the starting material, 2-chloro-3,5-dimethylphenol (1.0 equivalent).

-

Base Addition: Slowly add dry triethylamine (2.5 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with dilute hydrochloric acid (e.g., 1 M HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups:

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. The presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (chloro) groups on the ring will modulate the electrophilicity of the aldehyde carbon.

-

Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be alkylated or acylated. It is also an activating group for electrophilic aromatic substitution, although the substitution pattern is already fixed.

-

Aromatic Ring: The substituted benzene ring can potentially undergo further electrophilic or nucleophilic aromatic substitution, although the existing substitution pattern will direct any new substituents and may present steric hindrance.

Applications in Drug Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active compounds.[1][11] The structural motifs present in this compound suggest several potential applications in drug discovery:

-

Enzyme Inhibitors: The aldehyde functionality can form covalent or non-covalent interactions with active site residues of enzymes. For example, substituted benzaldehydes have been investigated as inhibitors of enzymes such as tyrosinase and aldehyde dehydrogenase.[3][12]

-

Antimicrobial Agents: Phenolic compounds and aldehydes are known to possess antimicrobial properties. Halogenated phenols, in particular, have been shown to have antibacterial and antifungal activity.[13] This compound could serve as a starting point for the development of novel antimicrobial agents.

-

Scaffold for Library Synthesis: The reactivity of the aldehyde and hydroxyl groups allows for the straightforward synthesis of diverse chemical libraries through techniques like reductive amination, Wittig reactions, and ester/ether formation. These libraries can then be screened for a wide range of biological activities.

Safety and Handling

No specific safety data is available for this compound. Therefore, it should be handled with the precautions appropriate for related chlorinated phenols and aromatic aldehydes.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[18]

-

Toxicity: Chlorinated phenols can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Some chlorinated phenols are suspected carcinogens.[14][19] Handle with care and avoid exposure.

Conclusion

This compound is a substituted benzaldehyde with significant potential as a building block in medicinal chemistry and organic synthesis. While experimental data for this specific compound is scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and an analysis of its potential applications and safety considerations based on the chemistry of its constituent functional groups and related molecules. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biological activity of this promising compound.

References

- 1. Inhibitory kinetics of p-substituted benzaldehydes on polyphenol oxidase from the fifth instar of Pieris rapae L | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 2. ajrconline.org [ajrconline.org]

- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]

- 4. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 17. johndwalsh.com [johndwalsh.com]

- 18. jocpr.com [jocpr.com]

- 19. rewe-group.com [rewe-group.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Introduction

3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is a substituted aromatic aldehyde, a class of compounds pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The specific arrangement of its functional groups—a reactive aldehyde, a phenolic hydroxyl group, a chlorine atom, and two methyl groups—imparts a unique combination of chemical properties. Understanding the solubility and stability of this molecule is a non-negotiable prerequisite for its successful application in any field, particularly in drug development where these parameters dictate formulation strategies, shelf-life, and ultimately, bioavailability and safety.

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of this compound. As specific experimental data for this compound is not extensively published, we will leverage established principles from analogous structures and provide detailed, field-proven protocols for its empirical characterization. This document is intended for researchers, chemists, and formulation scientists who require a robust framework for handling and evaluating this compound.

Physicochemical Profile

A foundational understanding begins with the molecule's intrinsic properties. These data, aggregated from chemical databases, inform initial hypotheses about its behavior.

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals[1] |

| CAS Number | 81322-67-0 | P&S Chemicals[1] |

| Molecular Formula | C₉H₉ClO₂ | PubChem[2][3] |

| Molecular Weight | 184.62 g/mol | ChemBK[4] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar structures |

| Predicted pKa | ~6.60 (for the phenolic hydroxyl group) | ChemicalBook[5] |

| Predicted XlogP | 2.9 | PubChemLite[3] |

The positive XlogP value suggests a preference for lipophilic environments over aqueous media, predicting low water solubility. The phenolic hydroxyl group provides a site for ionization, suggesting that solubility will be highly dependent on pH.

Solubility Characterization

The solubility of an active compound is a critical determinant of its behavior in both chemical reactions and biological systems. Based on its structure, this compound is expected to be poorly soluble in water due to its hydrophobic benzene ring and methyl groups.[6] However, the presence of the polar aldehyde and hydroxyl groups will afford some interaction with polar solvents. Solubility is anticipated to be significantly higher in organic solvents.

Projected Solubility Profile

-

Aqueous Media: Low solubility is expected in neutral water. Due to the acidic phenolic proton (pKa ~6.60), solubility should increase significantly in basic solutions (pH > 8) as the anionic phenoxide is formed, which is more polar.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to high solubility is expected due to hydrogen bonding with the hydroxyl and aldehyde groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. ChemicalBook notes slight solubility in DMSO and Methanol.[5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the overall polarity of the molecule.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a robust and widely accepted method for determining equilibrium solubility. The core principle is to saturate a solvent with the compound and then quantify the concentration in the supernatant.

1. Materials and Equipment:

- This compound

- Selected solvents (e.g., Purified Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Acetonitrile, DMSO)

- Scintillation vials or glass test tubes with screw caps

- Orbital shaker or rotator with temperature control

- Centrifuge

- Calibrated pH meter

- Analytical balance

- Volumetric flasks and pipettes

- HPLC-UV system

- Syringe filters (0.22 µm, solvent-compatible)

2. Step-by-Step Methodology:

- Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The solid should be in excess to ensure saturation.

- Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.

- Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For colloidal suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).

- Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

- Dilution & Filtration: Immediately dilute the aliquot with a suitable mobile phase to a concentration within the analytical method's linear range. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial. This step is crucial to remove any remaining particulates that could damage the HPLC system.

- Quantification: Analyze the sample using a validated HPLC-UV method (see Analytical Methodologies section). Determine the concentration against a standard calibration curve.

- Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express results in mg/mL or µg/mL.

Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Assessment

Stability testing is essential to identify degradation pathways and establish appropriate storage conditions. The functional groups in this compound suggest susceptibility to several degradation mechanisms.

Potential Degradation Pathways

-

Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, a common degradation pathway for benzaldehydes, which can be accelerated by air, light, and trace metals.[7][8] The phenolic hydroxyl group can also oxidize, potentially leading to colored polymeric byproducts.

-

Hydrolysis: While generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less common for this structure.

-

Photodegradation: Aromatic systems, particularly those with hydroxyl and aldehyde groups, can be sensitive to light, especially UV radiation.[9] Exposure can lead to radical-mediated degradation.

-

Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition.

-

pH-Dependent Degradation: Phenolic compounds are often unstable at high pH due to the increased susceptibility of the phenoxide ion to oxidation.[10][11][12]

Experimental Protocol for Forced Degradation Study

Forced degradation (or stress testing) is used to intentionally degrade the compound to identify likely degradation products and validate the stability-indicating power of the analytical method.

1. Stock Solution Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions (Perform in parallel with a control sample protected from stress):

- Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v). Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 N NaOH before analysis.

- Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v). Keep at room temperature or heat gently (e.g., 40°C) for a specified time. The instability of phenols in base means this reaction may be rapid.[10] Cool and neutralize with an equivalent amount of 0.1 N HCl before analysis.

- Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) (1:1 v/v). Keep at room temperature for a specified time. The reaction can be quenched by adding a small amount of sodium bisulfite solution if necessary.

- Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for several days. Also, heat the stock solution (e.g., at 80°C).

- Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A photostability chamber is required for this.

3. Sample Analysis:

- At each time point, withdraw a sample, dilute it to the target concentration (e.g., 50 µg/mL), and analyze using a stability-indicating HPLC method.

- Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

- Use a Photo-Diode Array (PDA) detector to check for peak purity and to obtain UV spectra of the degradants, which can help in their identification.

Forced Degradation Workflow

Caption: Workflow for Forced Degradation (Stress Testing).

Data Presentation: Forced Degradation Summary

Results should be summarized in a clear table.

| Stress Condition | Duration | Parent Compound Remaining (%) | No. of Degradants | Major Degradant Peak (RT, min) | Observations |

| Control | 24 h | 100% | 0 | - | Clear, colorless solution |

| 0.1 N HCl | 24 h | ||||

| 0.1 N NaOH | 8 h | Color change noted? | |||

| 3% H₂O₂ | 24 h | ||||

| Thermal (80°C) | 48 h | ||||

| Photolytic | 7 days |

Analytical Methodologies: HPLC-UV

A robust High-Performance Liquid Chromatography (HPLC) method is critical for both solubility and stability studies.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (the column) and a liquid mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, allowing for quantification.

-

Method Development (Starting Point):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength (λmax): Determine the wavelength of maximum absorbance by running a UV scan of the compound in the mobile phase.

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity (especially for stability studies, where it must resolve the parent peak from all degradation products).

-

Conclusion and Recommendations

This compound is a molecule whose utility is intrinsically linked to its physicochemical properties. While predicted to have low aqueous solubility, this can likely be modulated by pH adjustment. Its stability profile is governed by the aldehyde and phenol moieties, which are susceptible to oxidation and pH-dependent degradation.

For researchers and developers, the following is advised:

-

Storage: The solid compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photolytic degradation.[5]

-

Formulation: For aqueous formulations, careful pH control and the inclusion of antioxidants may be necessary to ensure stability. Solubilization in co-solvents or through complexation may be required for achieving higher concentrations.

-

Handling: Solutions should be freshly prepared and protected from light. Avoid high pH conditions unless ionization is specifically desired for solubilization, and even then, the solution's stability over time must be confirmed.

The experimental protocols provided in this guide offer a comprehensive framework for empirically determining the solubility and stability of this compound, enabling its confident and effective application in research and development.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C9H9ClO2 | CID 3335082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H9ClO2) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. 3-CHLORO-2,6-DIHYDROXY-4-METHYLBENZALDEHYDE CAS#: 57074-21-2 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 8. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde: Synthesis, Properties, and Scientific Context

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a substituted phenolic aldehyde of interest in synthetic chemistry. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily accessible scientific literature, this document outlines its chemical characteristics, a plausible and detailed synthetic pathway based on established organic chemistry principles, and its context within the broader landscape of chemical research.

Introduction and Chemical Identity

This compound, with the CAS number 81322-67-0, is a multifunctional aromatic compound. Its structure features a benzaldehyde core with chloro, hydroxyl, and two methyl substituents, making it a valuable intermediate for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 81322-67-0 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Melting Point | 89-90 °C | [1] |

| Boiling Point (Predicted) | 272.5 ± 35.0 °C | [1] |

| Density (Predicted) | 1.281 ± 0.06 g/cm³ | [1] |

Plausible Synthetic Trajectory: A Multi-step Approach

The synthesis of this compound can be logically approached from a readily available starting material, 3,5-dimethylphenol. The synthetic route involves a sequential chlorination followed by a regioselective formylation.

Step 1: Electrophilic Chlorination of 3,5-Dimethylphenol

The initial step involves the chlorination of 3,5-dimethylphenol. The two methyl groups are activating and direct electrophiles to the ortho and para positions. The hydroxyl group is also a strong activating group. To achieve monochlorination at a position ortho to the hydroxyl group and meta to both methyl groups, careful control of reaction conditions is necessary.

Experimental Protocol: Chlorination of 3,5-Dimethylphenol

-

Reaction Setup: To a solution of 3,5-dimethylphenol in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride), a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) is added dropwise at a low temperature (typically 0-5 °C) to control the reaction's exothermicity and selectivity.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the formation of the desired monochlorinated product and minimize the formation of dichlorinated byproducts.

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a dilute aqueous solution of a reducing agent like sodium sulfite to destroy any remaining chlorinating agent. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product, 4-chloro-3,5-dimethylphenol, is then purified by column chromatography or recrystallization.

Step 2: Ortho-Formylation of 4-Chloro-3,5-dimethylphenol

The second and final step is the introduction of the aldehyde group (formylation) at the position ortho to the hydroxyl group. Several methods exist for the ortho-formylation of phenols, including the Gattermann, Vilsmeier-Haack, and Reimer-Tiemann reactions. For this specific transformation, a modified Duff reaction or a related ortho-formylation method using a chelating Lewis acid to direct the formylation is a plausible approach.

dot

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Ortho-Formylation of 4-Chloro-3,5-dimethylphenol

-

Reaction Setup: The 4-chloro-3,5-dimethylphenol is dissolved in a suitable high-boiling solvent, such as trifluoroacetic acid or a mixture of acetic acid and glycerol. Hexamethylenetetramine (urotropine) is added as the formylating agent.

-

Reaction Conditions: The mixture is heated to a high temperature (typically >100 °C) for several hours. The reaction is carried out under anhydrous conditions to prevent side reactions.

-

Hydrolysis: After the initial reaction, the intermediate Schiff base is hydrolyzed by the addition of an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) and heating.

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The final product, this compound, is purified by column chromatography on silica gel or by recrystallization.

Structural Elucidation and Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aldehyde proton, the hydroxyl proton, and the aromatic protons, as well as the two methyl groups. ¹³C NMR would confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): This would determine the molecular weight and provide information about the isotopic pattern of chlorine, confirming its presence.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H), aldehyde carbonyl (C=O), and aromatic (C=C) functional groups would be observed.

Scientific Context and Potential Applications

Substituted benzaldehydes are crucial building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of a halogen, a hydroxyl group, and an aldehyde functionality in this compound opens up numerous possibilities for further chemical modifications.

dot

Caption: Potential applications of this compound.

-

Drug Discovery: The molecule can serve as a scaffold for the synthesis of novel bioactive compounds. The hydroxyl and aldehyde groups are amenable to a wide range of reactions to build more complex structures that could be screened for various pharmacological activities.

-

Agrochemicals: Similar to its application in pharmaceuticals, this compound could be an intermediate in the synthesis of new herbicides, fungicides, or insecticides.

-

Ligand Synthesis: The presence of the hydroxyl and aldehyde groups in an ortho relationship makes it a potential precursor for the synthesis of Schiff base ligands. These ligands can form stable complexes with various metal ions, which have applications in catalysis and materials science.

Conclusion

While the historical narrative of the discovery of this compound remains elusive in the public domain, its chemical structure and plausible synthesis from common starting materials are well-grounded in the principles of organic chemistry. As a functionalized aromatic aldehyde, it holds potential as a versatile intermediate for researchers in various fields of chemical science. This guide provides a solid technical foundation for its synthesis and suggests avenues for its application in further research and development.

References

Natural occurrence of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Abstract